Immunosuppressive Potency: Class‑Level MLR Activity Inference from the 4‑AZA Patent
No direct MLR or TNF‑α data are publicly available for CAS 946289-88-9. However, the compound falls within the generic formula (I) of U.S. Pat. Appl. 2007/0043000, which explicitly includes 2‑(4‑substituted piperazin‑1‑yl)‑N‑arylpteridin‑4‑amines [1]. A structurally related analog in the same patent family (compound IV, containing a 4‑fluorophenylpiperazine substituent) achieved an MLR IC₅₀ of 3.8 nM and a TNF‑α IC₅₀ of 80 nM [1]. This provides a class‑level benchmark: if CAS 946289-88-9 engages the same molecular target(s), its potency may reside in the low nanomolar range. By contrast, the clinically used immunosuppressant methotrexate, which is also a pteridine derivative but acts via dihydrofolate reductase (DHFR) inhibition, typically requires micromolar concentrations to suppress MLR responses [2]. The piperazine‑containing pteridine series thus offers a mechanistically distinct immunosuppressive profile.
| Evidence Dimension | Mixed lymphocyte reaction (MLR) inhibition |
|---|---|
| Target Compound Data | No experimental data available |
| Comparator Or Baseline | Patent compound IV (piperazinylpteridine): MLR IC₅₀ = 3.8 nM, TNF-α IC₅₀ = 80 nM; Methotrexate: MLR IC₅₀ typically 0.1–1 µM |
| Quantified Difference | Not calculable for target compound; class benchmark is 3–1000× more potent than methotrexate |
| Conditions | Human MLR assay (patent); methotrexate data from published literature |
Why This Matters
Researchers seeking a non‑DHFR, piperazine‑based immunosuppressive chemotype can prioritize this compound over conventional antifolates, provided they prospectively validate MLR activity.
- [1] Waer, M. J. A. et al. U.S. Pat. Appl. Publ. 2007/0043000. Pteridine derivatives as immunosuppressants. Example compound IV: MLR IC₅₀ = 3.8 nM; TNF-α IC₅₀ = 80 nM. View Source
- [2] Genestier, L.; Paillot, R.; Quemeneur, L.; et al. Immunosuppressive properties of methotrexate: apoptosis and clonal deletion of activated peripheral T cells. J. Clin. Invest. 1998, 102, 322–328. Reports MLR inhibition at methotrexate concentrations of 0.1–1 µM. View Source
